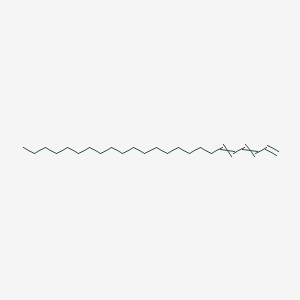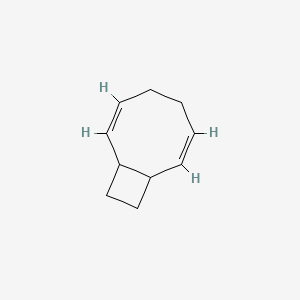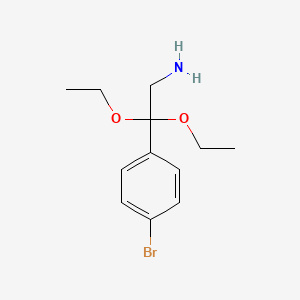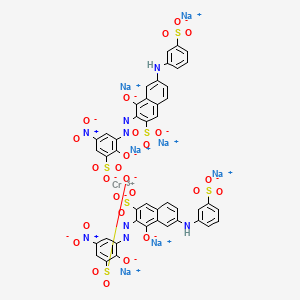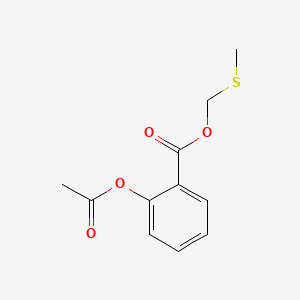![molecular formula C11H14S B14453148 [(Pent-1-en-1-yl)sulfanyl]benzene CAS No. 75924-76-4](/img/structure/B14453148.png)
[(Pent-1-en-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Pent-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a pent-1-en-1-yl group attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-1-en-1-yl)sulfanyl]benzene typically involves the reaction of pent-1-en-1-yl halides with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiophenol attacks the carbon atom of the halide, displacing the halogen atom and forming the desired product.
Reaction Conditions:
Reagents: Pent-1-en-1-yl halide, thiophenol
Solvent: Anhydrous ethanol or tetrahydrofuran
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reagents and conditions as the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Pent-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Bromine or nitric acid for halogenation or nitration, respectively
Major Products
Oxidation: [(Pent-1-en-1-yl)sulfinyl]benzene, [(Pent-1-en-1-yl)sulfonyl]benzene
Reduction: this compound (alkane form)
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
[(Pent-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Pent-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur and benzene moieties. The sulfur atom can form coordination complexes with metal ions, while the benzene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
[(Pent-1-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(Pent-1-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and properties.
[(Pent-1-en-1-yl)amino]benzene: Contains a nitrogen atom, which affects its electronic properties and reactivity.
[(Pent-1-en-1-yl)thio]benzene: Similar to this compound but with a different sulfur oxidation state.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs.
Properties
CAS No. |
75924-76-4 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
pent-1-enylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-10H,2-3H2,1H3 |
InChI Key |
KCOAKHNGSIVKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


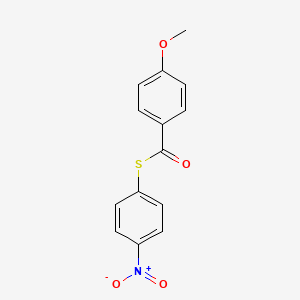
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
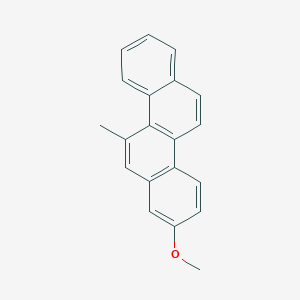
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

